molecular formula C20H12 B046583 Perylene CAS No. 198-55-0

Perylene

Cat. No. B046583
CAS RN: 198-55-0
M. Wt: 252.3 g/mol
InChI Key: CSHWQDPOILHKBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Perylene synthesis has been a topic of significant research, aiming to develop efficient methods for its production and functionalization. Practical synthesis strategies have been developed, such as the controllable monobromination of the perylene ring system, enabling the synthesis of bay-functionalized perylene dyes with high yields and diversity (Takahashi et al., 2018). Another method involves the parallel cycloaromatization of adjacent enediynes, offering a novel route to poly(peri-naphthalene) and perylene synthesis (Chow et al., 2000).

Molecular Structure Analysis

Perylene's molecular structure, characterized by its extended π-conjugation, underpins its optical and electronic properties. The compound's structure has been manipulated through synthesis to create derivatives with modified properties for specific applications. For instance, dendronized perylene bisimides exhibit complex helical self-assembly, influenced by molecular design, which is crucial for their use in organic electronics and solar cells (Percec et al., 2011).

Chemical Reactions and Properties

Perylene undergoes various chemical reactions facilitating its functionalization and integration into complex molecules. For example, the Hundsdiecker reaction has been employed to synthesize tetrabromoperylenes, leading to the development of octasubstituted perylenes with distinct optical and redox properties (Zagranyarski et al., 2014).

Physical Properties Analysis

Perylene's physical properties, such as solubility and melting point, are critical for its processing and application. Research has led to the synthesis of novel perylene-containing polymers with good solubilities in organic solvents and excellent film-forming properties, enabling their use in a variety of applications (Quante et al., 1996).

Chemical Properties Analysis

The chemical properties of perylene, including its photostability and reactivity, are pivotal for its functionality in organic electronics. Studies have synthesized perylene diimides (PDIs) and analyzed their physical properties, demonstrating their utility in organic photovoltaic devices and field-effect transistors due to their favorable electronic characteristics (Huang et al., 2011).

Scientific Research Applications

  • Perylene serves as a chemical tracer to study the connectivity between terrestrial and aquatic environments, especially as a product of soil-derived fungi (Hanke et al., 2019).

  • It is utilized in fundamental studies of optoelectronic excitations in different crystalline configurations, making perylene single crystals excellent model systems (Pick et al., 2015).

  • Perylene derivatives are effective hole-transporting materials in perovskite solar cells, enhancing hole mobility and device performance (Li et al., 2018).

  • Perylene diimides have applications in organic photovoltaic devices and field-effect transistors (Huang, Barlow, & Marder, 2011).

  • In organic photovoltaics, perylene diimide (PDI) is a promising organic material due to its enhanced photo- and thermal stability and high electron affinity (Fujimoto et al., 2020).

  • Perylene imides are key n-type semiconductors in organic electronics and have been used in various types of organic photovoltaics (Li & Wonneberger, 2012).

  • Doping perylene into blends like P3HT:PCBM leads to improvements in short-circuit current density and power conversion efficiency in solar cells (Lou et al., 2011).

  • A novel diblock copolymer and dissymmetric perylene improves the efficiency of poly(3-hexylthiophene):perylene diimide solar cells (Rajaram et al., 2009).

  • Perylene can also be a useful tracer for soil organic carbon in marine environments (Zhang et al., 2014).

  • A new metal-free perylene dye achieved an 8.8% power conversion efficiency in sensitized solar cells (Yao et al., 2014).

Safety And Hazards

Perylene causes skin irritation and serious eye irritation. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure . It is considered to be a hazardous pollutant .

Future Directions

Future directions of perylene-based systems are outlined with an emphasis on the role of the perylene derivative in various optoelectronic systems, including touch screens, displays, and Li-Fi networks . The phosphorescence energy transfer systems have been applied in encryption, biomedical imaging, and chemical sensing .

properties

IUPAC Name

perylene
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InChI

InChI=1S/C20H12/c1-5-13-6-2-11-17-18-12-4-8-14-7-3-10-16(20(14)18)15(9-1)19(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHWQDPOILHKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC=CC5=C4C(=CC=C5)C3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

69736-15-8
Record name Perylene, homopolymer
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DSSTOX Substance ID

DTXSID4047753
Record name Perylene
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Molecular Weight

252.3 g/mol
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Physical Description

Yellow to colorless solid; [Merck Index] Yellow or orange powder; [MSDSonline]
Record name Perylene
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Boiling Point

350-400 (sublimes)
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Solubility

In water, 0.0004 mg/L at 25 °C, Freely soluble in carbon disulfide, chloroform; moderately soluble in benzene; slightly in ether, alcohol, acetone; very sparingly soluble in petroleum ether., Slightly soluble in ethyl alcohol, ethyl ether; very soluble in acetone, chloroform
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Density

1.35
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Vapor Pressure

0.00000001 [mmHg], 5.0X10-10 mm Hg at 25 °C (extrapolated from measurements at higher temperatures)
Record name Perylene
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Product Name

Perylene

Color/Form

Yellow to colorless crystals from toluene, Golden-brown yellow plates from benzene, acetic acid

CAS RN

198-55-0
Record name Perylene
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Melting Point

273-274 °C
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Synthesis routes and methods I

Procedure details

In an autoclave of capacity 100 ml, a mixture of 3.66 g (9.34 mmol) of perylene-3,4,9,10-tetracarboxylic dianhydride, 18.7 g of imidazole, 1.32 g of zinc acetate dihydrate, 8.0 ml (450 mmol) of water and 1.05 g (5.12 mmol) of 2,5-di-tert-butylaniline (prepared according to Rec. Trav. Chim. Pays-Bas, 1958, 77, 491) is heated at 210° C. for 23 h. After the end of the reaction, the mixture is removed from the autoclave by rinsing with ethanol, treated with water and concentrated hydrochloric acid and boiled until all the ethanol has evaporated. The brown-red residue is filtered off with suction and boiled in 10 per cent potassium carbonate solution for 1 h. The residue is filtered off with suction, dried at 120° C. in a drying cabinet and chromatographed on silica gel using chloroform. This gives a forerun (yellow, blue fluorescence) of perylene, followed by N-(2,5-di-tert-butylphenyl)perylene-3,4-dicarboximide (2b) and then by N,N'-bis(2,5-di-tert-butylphenyl)perylene-3,4,9,10-tetracarboximide (1b). Yield 2.40 g (50.5%), m.p. >300° C. Rf (CHCl3 /silica gel)=0.85. UV (CHCl3): λmax (ε)=489 nm (35300), 512 (33590). Fluorescence (CHCl3,exc. 489 nm) λmax (Irel)=535 nm (1), 576 nm (0.36).
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
18.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Instead of ball milling method as illustrated herein, the particle size reduction of benzimidazole perylene (BZP) photogenerating pigment in cyclohexane was accomplished in an attritor. Five (5) grams of sublimed benzimidazole perylene, obtained by the process as described in U.S. Pat. No. 5,225,307, was placed in an Union Process Model O1 attritor, which contained 180 milliliters of cyclohexane and 1.8 killigrams of 1/8 inch stainless steel balls. The attrition was accomplished at 300 rpm at a temperature of 15° C. A 10 milliliter aliquot of the BZP dispersion sample was withdrawn at 5, 11, 24, 48 and 72 hours for examination under transmission electron microscope and for the preparation of photoconductive members as described in Examples I and II. TEM measurements confirmed that fine particles of 0.05 to 0.1 micron in length were obtained. The BZP dispersion with a shorter attrition time contained large particles, 0.5 micron in length. The xerographic results obtained are shown in the following Table 2. The optimum attrition time for generating high photosensitivity BZP with fine particles was from about 48 to 72 hours.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Toluene sulfonic acid (TSA, monohydrate, 250 g) was heated in a kettle to 115 to 120° C. until melted and perylene red 179 (83.3 g) was charged to the kettle at a rate of 10 g per 2 minutes. Upon completion of the charge, the mixture was stirred for 20 minutes and held at 115-120° C. for 2 hours. The reaction medium was allowed to solidify on cooling and reheated to 115 to 120° C. for another 6 hours to yield a conditioned pigment. Ice (500 g) and water (1L) were then added to the hot mixture with vigorous stirring. The resulting slurry was filtered and washed until it became a neutral presscake. The presscake was reslurried into three times its weight of water and placed in a pressure reactor. The slurry was heated to 140° C. under increased pressure for 4 hours cooled then treated with mineral spirits (80 g). The mixture was filtered, washed and dried to give a further conditioned perylene pigment product.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
83.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

DE 340091 describes the preparation of 3,4,9,10-tetracyanoperylene from 3,4,9-tricyano-10-bromoperylene. 3,4,9-tricyano-10-bromoperylene was prepared from 3,4,9,10-tetrabromo-perylene, which was obtained by bromination of perylene in nitrobenzene.
Name
3,4,9,10-tetrabromo-perylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
3,4,9,10-tetracyanoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3,4,9-tricyano-10-bromoperylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

Example 12 describes the conditioning of crude perylenediimide presscake (Pigment Violet 29) according to the invention. Comparison Example 13 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt. Comparison Example 14 was carried out by the same method as used for Example 12 except for omitting the N-lauryl-β-iminodipropionic acid sodium salt and the mixture of sodium dioctyl sulfosuccinate and aliphatic naphtha during conditioning.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-lauryl-β-iminodipropionic acid sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aliphatic naphtha
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169,000
Citations
C Li, H Wonneberger - Advanced Materials, 2012 - Wiley Online Library
… of the development of perylene imides (including perylene monoimides, diimides and their … st generation of perylene diimides involving only imide variation. Such perylene diimides are …
Number of citations: 944 onlinelibrary.wiley.com
MI Venkatesan - Marine Chemistry, 1988 - Elsevier
… This report presents a review of the occurrence of perylene in the marine sedimentary … the world have been analyzed for perylene. New data gathered on perylene in the current study is …
Number of citations: 572 www.sciencedirect.com
Z Aizenshtat - Geochimica et Cosmochimica Acta, 1973 - Elsevier
Perylene was found in a variety of marine sediments, in a shale and in peat. It is suggested that its precursors arise predominantly from land organisms and are carried into oceanic …
Number of citations: 312 www.sciencedirect.com
DM Donaldson, JM Robertson… - Proceedings of the …, 1953 - royalsocietypublishing.org
Perylene, C 20 H 12 , crystallizes in the monoclinic system, space group P2 1 /a, with four molecules in the unit cell. The structure resembles that of pyrene and 1:12-benzperylene, and …
Number of citations: 164 royalsocietypublishing.org
K Grice, H Lu, P Atahan, M Asif, C Hallmann… - … et Cosmochimica Acta, 2009 - Elsevier
… ratio of the perylene decreases. We therefore hypothesise a relationship of perylene to the … Phanerozoic sediments and oils, and found perylene to generally be present in subordinate …
Number of citations: 220 www.sciencedirect.com
D Goerl, X Zhang, F Wuerthner - … Chemie International Edition, 2012 - Wiley Online Library
… in the self-assembly of perylene bisimides in water to … perylene bisimides through π–π interactions in aqueous media. Synthetic strategies for the preparation of water-soluble perylene …
Number of citations: 430 onlinelibrary.wiley.com
H Akamatu, H Inokuchi, Y Matsunaga - Nature, 1954 - nature.com
… This complex has been made as a precipitate from a benzene solution of perylene by adding bromine (method of Brass and Clar'}, or by the direct absorption of bromine vapour by …
Number of citations: 702 www.nature.com
JE Silliman, PA Meyers, BJ Eadie - Organic Geochemistry, 1998 - Elsevier
… The general pattern of low-to-absent perylene concentrations in upper, oxic … perylene and that its formation is kinetically controlled. The results of our study suggest that perylene is …
Number of citations: 182 www.sciencedirect.com
Y Nagao - Progress in organic coatings, 1997 - Elsevier
… , perylene pigments have been used as functional dyes. There are numerous publications concerning application of perylene … This review paper describes the synthesis of perylene …
Number of citations: 134 www.sciencedirect.com
A Camerman, J Trotter - … of the Royal Society of London …, 1964 - royalsocietypublishing.org
… perylene, the first member of the perylene-terrylene-quaterrylene series, is of interest to determine whether such anomalously long bonds are present in perylene … of perylene used in the …
Number of citations: 198 royalsocietypublishing.org

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